molecular formula C19H18ClN3O2 B4771457 1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B4771457
M. Wt: 355.8 g/mol
InChI Key: WEHFOKNPQMDXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce oxidative stress. Additionally, this compound has been found to have potential neuroprotective effects, as it can protect against neuronal cell death and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential anti-cancer properties. This compound has been found to be effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has potential neuroprotective effects, which may make it useful in the study of neurological disorders.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo.

Scientific Research Applications

1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-3-4-14(2)18(11-13)21-19(24)17-9-10-23(22-17)12-25-16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHFOKNPQMDXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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